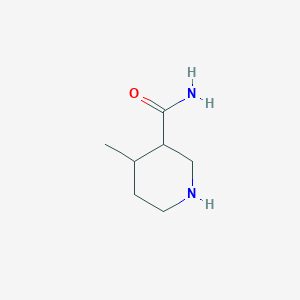

4-Methylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-methylpiperidine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-5-2-3-9-4-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |

InChI Key |

DXTWZLVJJOKRDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1C(=O)N |

Origin of Product |

United States |

Contextual Significance Within Piperidine Heterocyclic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental and ubiquitous structure in the realm of organic chemistry. fiveable.mewikipedia.org Its prevalence is notable in a vast array of natural products and synthetically derived compounds, underlining its importance as a cornerstone in drug discovery and development. researchgate.net Piperidine and its derivatives are integral to the structure of numerous pharmaceuticals, showcasing a wide spectrum of biological activities. researchgate.netnih.gov

The versatility of the piperidine scaffold lies in its unique structural and chemical properties. fiveable.me The sp3-hybridized state of its carbon atoms allows for a chair-like conformation, providing a three-dimensional framework that can be strategically modified. nih.gov The nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. solubilityofthings.com Furthermore, the piperidine ring's structure allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's physicochemical properties, such as solubility and bioavailability, to enhance its therapeutic potential. fiveable.mesolubilityofthings.com

The synthesis of substituted piperidines is a significant focus of modern organic chemistry, with researchers continuously seeking more efficient and cost-effective methods. nih.gov Key synthetic routes include the hydrogenation or reduction of pyridine (B92270) precursors and multi-component cascade reactions that allow for the simultaneous formation of multiple chemical bonds. nih.gov

Role As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.gov The piperidine (B6355638) nucleus is widely recognized as such a scaffold, forming the core of over 70 commercially available drugs, including several blockbuster pharmaceuticals. researchgate.netdoolittlesco-op.ca Its ability to be readily modified and to present functional groups in a well-defined three-dimensional space makes it an invaluable tool for drug designers. fiveable.me

4-Methylpiperidine-3-carboxamide embodies the characteristics of a privileged scaffold. The piperidine ring provides a robust and versatile core, while the methyl and carboxamide groups at the 4- and 3-positions, respectively, offer specific points for interaction and further functionalization. The methyl group can influence the compound's lipophilicity and steric profile, while the carboxamide group provides a hydrogen bond donor and acceptor, crucial for binding to target proteins.

The strategic placement of these functional groups can lead to compounds with high affinity and selectivity for their biological targets, potentially resulting in improved efficacy and reduced side effects. fiveable.me The exploration of piperidine-based scaffolds like this compound continues to be a highly active area of research, with the goal of developing novel therapeutics for a wide range of diseases. researchgate.net

Overview of Current Academic Research Trajectories for Piperidine Carboxamide Derivatives

Strategies for the Construction of the 4-Methylpiperidine (B120128) Ring System

Catalytic Hydrogenation Routes (e.g., from 4-methylpyridine)

Catalytic hydrogenation of substituted pyridines represents a direct and widely used method for the synthesis of the corresponding piperidines. researchgate.net The hydrogenation of a suitable 4-methylpyridine (B42270) precursor, such as 4-methylnicotinamide, can yield 4-methylpiperidine-3-carboxamide. This process typically involves the use of heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. rsc.orgnih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and chemoselectivity. rsc.org For instance, the selective hydrogenation of the pyridine (B92270) ring in the presence of other reducible functional groups can be challenging and often requires careful catalyst selection and control of reaction parameters.

Recent advancements have explored the use of micro-flow reactors for such hydrogenations, offering improved safety, efficiency, and scalability. rsc.org These systems allow for precise control over reaction parameters, leading to enhanced catalyst performance and product yields.

| Catalyst | Substrate Example | Key Features |

| Palladium on Carbon (Pd/C) | 4-methylnicotinamide | Widely used, cost-effective |

| Platinum Dioxide (PtO₂) | 3,5-disubstituted pyridines | Effective for sterically hindered pyridines nih.gov |

| Rhodium on Carbon (Rh/C) | Pyridines | Can be used in electrocatalytic systems researchgate.net |

Stereoselective Approaches to 4-Methylpiperidine Scaffolds

The control of stereochemistry at the C3 and C4 positions of the piperidine ring is crucial for the biological activity of many analogues. Stereoselective syntheses aim to produce specific diastereomers and enantiomers of 4-methylpiperidine derivatives. nih.govrsc.org

One common strategy involves the diastereoselective reduction of a chiral precursor. For example, starting from a chiral β-enaminoester, a sequence of reactions including a diastereoselective intramolecular cyclization can lead to highly functionalized piperidines with defined stereochemistry. rsc.org The choice of chiral auxiliary and reaction conditions plays a pivotal role in determining the stereochemical outcome.

Another approach is the use of chiral catalysts in hydrogenation or other C-H functionalization reactions. nih.gov Rhodium-based catalysts, for instance, have been employed for the site-selective and stereoselective C-H insertion of carbenes into the piperidine ring, allowing for the introduction of substituents at specific positions with high stereocontrol. nih.gov The strategic placement of protecting groups on the piperidine nitrogen can direct the functionalization to the desired carbon atom. nih.gov

Furthermore, base-mediated epimerization of a less stable diastereomer to the thermodynamically more stable one is a valuable technique. nih.gov For instance, a cis-disubstituted piperidine can be converted to the trans-isomer via enolate formation and subsequent reprotonation. nih.gov

| Method | Key Features |

| Diastereoselective Reduction | Utilizes chiral precursors to control stereochemistry. rsc.org |

| Chiral Catalysis | Employs chiral catalysts for asymmetric transformations. nih.gov |

| Substrate-Controlled Diastereoselection | The inherent chirality of the substrate directs the stereochemical outcome. |

| Epimerization | Converts one diastereomer into another. nih.gov |

Electrochemical and Redox-Based Cyclization Strategies

Electrochemical methods offer a green and sustainable alternative for the synthesis of piperidine rings. nih.govresearchgate.net These methods avoid the use of harsh reagents and often proceed under mild conditions. nih.gov Electrorreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. nih.govresearchgate.net The large surface area-to-volume ratio in microreactors enhances the efficiency of the electrochemical reduction at the cathode. nih.govresearchgate.net

Anodic oxidation can also be utilized. For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell generates a key intermediate that can be further functionalized. nih.gov These electrochemical strategies provide a powerful tool for constructing the piperidine skeleton with high efficiency and control. nih.govresearchgate.netnih.gov

Elaboration of the Carboxamide Moiety

Once the 4-methylpiperidine ring is constructed, the focus shifts to the formation and potential functionalization of the carboxamide group at the C3 position.

Amidation and Peptide Coupling Reactions

The most direct method for forming the carboxamide is through the amidation of a piperidine-3-carboxylic acid derivative. jocpr.com This typically involves the activation of the carboxylic acid followed by reaction with an appropriate amine. A wide array of coupling reagents, developed primarily for peptide synthesis, are employed for this purpose. peptide.comsigmaaldrich.comresearchgate.netbachem.comluxembourg-bio.com

Common carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, are effective. peptide.combachem.com More advanced phosphonium (B103445) and aminium (uronium) salt-based reagents such as BOP, PyBOP, HBTU, and HATU offer higher coupling efficiencies and are particularly useful for sterically hindered substrates. sigmaaldrich.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize racemization if chiral centers are present. bachem.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective, may require additives to prevent side reactions. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for hindered couplings. sigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, HCTU | Very efficient, soluble byproducts, suitable for automated synthesis. sigmaaldrich.combachem.com |

Alternatively, the carboxamide can be introduced through other synthetic transformations. For instance, hydrolysis of a nitrile group at the C3 position under acidic or basic conditions yields the corresponding carboxylic acid, which can then be amidated.

Functionalization of the Amide Nitrogen and Carbonyl Group

Further diversification of the this compound scaffold can be achieved by functionalizing the amide group itself. The amide N-H bond, though generally considered unreactive, can be functionalized under specific catalytic conditions. nih.gov For example, a cooperative catalytic system involving a Lewis acid and a Brønsted base can facilitate the deprotonation of the amide N-H, allowing for subsequent reaction with electrophiles. nih.gov

The carbonyl group of the amide can also be a site for modification. Reductive functionalization of amides can lead to a variety of substituted amines. frontiersin.org This can involve activation of the amide carbonyl with reagents like triflic anhydride, followed by nucleophilic addition and reduction. frontiersin.org Another strategy is the umpolung of amide reactivity, where the typically nucleophilic α-carbon is rendered electrophilic, enabling reactions with a broad range of nucleophiles to introduce functionality at the α-position to the carbonyl. nih.govacs.orgacs.org

Strategic Derivatization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring offers a prime location for chemical modification, enabling the synthesis of a wide array of analogues. Common strategies include N-alkylation, the use of protecting groups, and advanced cross-coupling reactions.

N-Alkylation Reactions

N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing alkyl or aralkyl groups. This can be achieved through various methods, including reductive amination or direct alkylation with appropriate electrophiles. For instance, the synthesis of N-methylpiperidine-3-carboxamide involves the introduction of a methyl group onto the piperidine nitrogen. nih.gov Similarly, N-benzyl and N-(4-methylbenzyl) derivatives can be prepared, expanding the structural diversity of the core molecule.

A common synthetic route involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. Another approach is the direct reaction with an alkyl halide. These reactions are crucial for building a library of compounds with varied substituents on the nitrogen, which can significantly influence their biological activity.

N-Protection and Deprotection Strategies (e.g., Boc-protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions.

The introduction of a Boc group is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This results in the formation of an N-Boc protected intermediate, such as N-Boc-4-methylpiperidone or methyl N-Boc-4-piperidine-3-carboxylate. sigmaaldrich.comkeyorganics.net This strategy is essential for controlling the regioselectivity of subsequent reactions on other parts of the molecule. For example, 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid is a key intermediate where both the piperidine nitrogen and an amino group are protected, allowing for selective deprotection and further functionalization. peptide.com The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

| Protected Compound | CAS Number | Molecular Formula | Use |

| Methyl N-Boc-4-piperidine-3-carboxylate | 161491-24-3 | C12H19NO5 | Intermediate in synthesis |

| N-Boc-4-methylpiperidone | 181269-69-2 | C11H19NO3 | Intermediate in synthesis |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 | C12H21NO4 | Intermediate for orexin (B13118510) type-2 receptor agonist synthesis. chemicalbook.com |

| (3R)-3-Aminopiperidine, 3-BOC protected | 309956-78-3 | C10H20N2O2 | Chiral building block |

| 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid | 183673-66-7 | C26H30N2O6 | Intermediate for peptide synthesis |

Buchwald-Hartwig Amination for N-Linked Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl piperidines, which can be challenging to prepare using traditional methods. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgyoutube.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. youtube.com This methodology allows for the facile synthesis of a diverse range of N-linked heterocycles, significantly expanding the chemical space accessible from this compound and its precursors. The reaction conditions are generally mild and tolerate a wide variety of functional groups. chemrxiv.org

Advanced Synthetic Techniques and Scalability

The practical application of this compound and its derivatives in fields such as peptide synthesis and pharmaceuticals necessitates the development of efficient and scalable synthetic methods.

Application in Solid-Phase Peptide Synthesis (SPPS) as an Fmoc Deprotection Reagent

In Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step. acsgcipr.org While piperidine has traditionally been the reagent of choice for this deprotection, 4-methylpiperidine has emerged as a viable and often advantageous alternative. scielo.org.mxnih.gov

Studies have shown that 4-methylpiperidine can be used effectively, often at lower concentrations than piperidine, for the complete removal of the Fmoc group. acsgcipr.orgresearchgate.net For example, a 20% (v/v) solution of 4-methylpiperidine in DMF is commonly used, and its performance is comparable to that of piperidine in terms of reaction efficiency and the purity of the final peptide product. scielo.org.mxnih.gov The use of 4-methylpiperidine is compatible with both manual and automated SPPS, including microwave-assisted protocols. nih.govluxembourg-bio.com Its interchangeability with piperidine offers a valuable option, particularly considering the controlled substance status of piperidine in some regions. scielo.org.mx

| Deprotection Reagent | Typical Concentration | Key Advantages |

| Piperidine | 20-30% v/v in DMF | Well-established, effective |

| 4-Methylpiperidine | 2.5-20% v/v in DMF | Effective alternative, not a controlled substance, can be used in lower concentrations. scielo.org.mxresearchgate.net |

| Piperazine (B1678402)/DBU | Lower quantities | Safer alternative |

Kilogram-Scale Production Routes for Piperidine Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of piperidine derivatives presents significant challenges. Developing robust and scalable routes is crucial for the commercial viability of pharmaceuticals and other fine chemicals incorporating the piperidine scaffold.

Several strategies have been developed for the kilogram-scale synthesis of piperidine derivatives. These often involve optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. For example, the synthesis of 2,6-trans-piperidines has been achieved on a large scale through an intramolecular aza-Michael reaction (IMAMR) using TBAF as a base. nih.gov Biocatalytic methods, such as using immobilized lipases for multicomponent reactions, also offer a green and scalable approach to piperidine synthesis, with demonstrated success at the gram scale and potential for further scale-up. rsc.org A patented method for preparing 4-methylpiperidine-2-carboxylate hydrochloride involves a catalytic oxidation and subsequent reduction, yielding the product in good yield. google.com The development of such scalable routes is essential for meeting the demand for these important chemical entities.

Conformational Analysis of the 4-Methylpiperidine Ring

The conformational landscape of the 4-methylpiperidine ring is fundamental to understanding the spatial orientation of its substituents. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in In 4-substituted piperidines, the substituent at the C4 position can occupy either an axial or an equatorial position. For the 4-methyl group, there is a strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. rsc.org

Computational studies and spectroscopic methods, such as NMR spectroscopy, are vital tools for elucidating these conformational preferences. nih.govresearchgate.net For example, the J-value method, which analyzes proton-proton coupling constants, can provide quantitative information about the conformational free energies of substituted piperidines. nih.gov Studies on related fluorinated piperidines have shown that electrostatic interactions, hyperconjugation, and solvent polarity can significantly shift the conformational equilibrium. nih.govresearchgate.net In polar solvents, electrostatic interactions, such as charge-dipole interactions between substituents and a protonated nitrogen, can stabilize axial conformers. nih.govresearchgate.net While the chair form is the most stable, higher energy twist-boat conformations can exist in equilibrium and may be populated, particularly in sterically hindered systems. ias.ac.inrsc.orgrsc.org

| Factor | Description | Predominant Effect | Reference |

|---|---|---|---|

| Steric Hindrance | Interaction between a substituent and other atoms in the ring, particularly 1,3-diaxial interactions. | Large substituents strongly prefer the equatorial position to minimize steric clash. | rsc.org |

| N-Substituent | The group attached to the piperidine nitrogen. N-acyl or N-sulfonyl groups can alter ring geometry. | Can induce A1,3 strain, potentially favoring an axial orientation for C2 substituents and influencing the overall ring conformation. | nih.gov |

| Electrostatic Interactions | Interactions between polar substituents and the nitrogen atom, especially when protonated. | Can stabilize axial conformers, particularly in polar solvents, through favorable charge-dipole interactions. | nih.govnih.gov |

| Hyperconjugation | Orbital interactions, such as σC-H → σ*C-N, that contribute to conformational stability. | Can influence the preference for axial or equatorial conformers, often becoming more relevant in less polar environments. | researchgate.net |

| Solvent Polarity | The polarity of the surrounding medium. | Can significantly shift the conformational equilibrium by solvating polar conformers differently. Increased polarity often enhances electrostatic effects. | nih.govresearchgate.net |

Diastereoselective and Enantioselective Synthesis for Stereochemical Control

The synthesis of this compound with defined stereochemistry is a significant challenge, requiring precise control over the formation of two adjacent stereocenters at C3 and C4. The relative orientation of the methyl and carboxamide groups can be either cis or trans, and each of these diastereomers exists as a pair of enantiomers. Accessing specific stereoisomers necessitates the use of diastereoselective and enantioselective synthetic strategies. rsc.orgacs.org

A common approach to constructing substituted piperidines is the hydrogenation of corresponding pyridine precursors. rsc.org Catalytic hydrogenation of a suitably substituted pyridine can lead to the formation of the piperidine ring, often with a high degree of cis selectivity, where the hydrogens are delivered from the same face of the ring. Subsequent epimerization of the ester or amide group at the 3-position can then provide access to the trans diastereomer. rsc.org

Other powerful methods for stereocontrolled synthesis include:

Radical Cyclization: 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can generate 2,4,5-trisubstituted piperidines, often yielding only two of the four possible diastereoisomers with good selectivity. acs.orgacs.org

Catalytic C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize the piperidine ring with high diastereoselectivity, although enantioselectivity can be variable depending on the catalyst and substrate. nih.gov

Intramolecular Cyclization: The cyclization of acyclic precursors is a versatile strategy. For example, intramolecular ring-closing reactions can generate multiple new stereocenters with high diastereoselectivity. rsc.org Reductive cyclization of aldehydes is another key method for forming the piperidine ring. nih.gov

"Borrowing Hydrogen" Annulation: Iridium-catalyzed [5+1] annulation, which involves a "borrowing hydrogen" or hydrogen transfer mechanism, enables the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov

The choice of protecting group on the piperidine nitrogen is often crucial for directing the stereochemical outcome of a reaction. For example, diastereoselective lithiation and trapping of N-Boc protected piperidines can be used to access specific trans isomers that may be difficult to obtain through other means. rsc.org

| Synthetic Strategy | Description | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine ring. | Often yields cis-substituted piperidines. | rsc.org |

| Radical Cyclization (6-exo) | Cyclization of an acyclic radical onto an unsaturated ester. | Can provide good diastereoselectivity, favoring specific isomers. | acs.orgacs.org |

| Rhodium-Catalyzed C-H Insertion | Functionalization of a pre-existing piperidine C-H bond. | Can be highly diastereoselective, with enantioselectivity dependent on the chiral catalyst. | nih.gov |

| Diastereoselective Lithiation/Trapping | Deprotonation and electrophilic quench of an N-protected piperidine. | Allows access to specific trans isomers, depending on the conformation of the lithiated intermediate. | rsc.org |

| Intramolecular Cyclization | Ring formation from an acyclic precursor. | High diastereoselectivity is achievable based on substrate control. | rsc.org |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

A classic example of this principle is seen in 4-alkyl-4-arylpiperidine derivatives that act as opioid ligands. nih.gov Research has shown that potent opioid agonists in this class exhibit a preference for a chair conformation where the 4-aryl group is in the axial position when protonated. nih.gov Conversely, related compounds that prefer an equatorial orientation for the 4-aryl group, such as the cis-3,4-dimethyl derivative, often display antagonist properties. nih.gov This demonstrates that the subtle change in the spatial presentation of a key pharmacophoric group, dictated by the underlying stereochemistry and resulting conformational preference, can lead to a profound switch in pharmacological function.

Similarly, the biological activity of piperidine-3-carboxamide derivatives as inhibitors of enzymes like Cathepsin K, a target for osteoporosis treatment, is highly dependent on their stereostructure. nih.gov Molecular docking studies reveal that these inhibitors must fit precisely into the active site pockets of the enzyme, forming specific hydrogen bonds and hydrophobic interactions. nih.gov The relative cis or trans stereochemistry, as well as the absolute (R/S) configuration of the stereocenters, determines whether the carboxamide and other substituents can achieve the optimal orientation for potent inhibition. In some cases, stereoisomers of 4-methyl piperidine analogs have been found to be approximately equipotent, suggesting that for certain biological targets, specific functional groups may not play a critical role in binding. nih.gov However, this is more the exception than the rule in drug design, where stereochemical purity is paramount.

| Compound Class | Stereochemical Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| 4-Alkyl-4-(3-hydroxyphenyl)piperidines | Preference for axial 4-aryl group. | Potent opioid agonist activity. | nih.gov |

| 4-Alkyl-4-(3-hydroxyphenyl)piperidines | Preference for equatorial 4-aryl group. | Opioid antagonist properties. | nih.gov |

| Piperidine-3-carboxamides | Specific (R) or (S) configuration. | Potent and selective inhibition of Cathepsin K. | nih.gov |

| Piperidine-4-carboxamides | Defined stereochemistry. | Potent inhibition of the CCR5 receptor, acting as anti-HIV-1 agents. | nih.gov |

| Quaternary/Tertiary 4-methyl piperidine analogs of hemicholinium-3 | d-, l-, and meso-stereoisomers. | Isomers were found to be approximately equipotent as choline (B1196258) uptake inhibitors. | nih.gov |

Reactivity and Further Derivatization of 4 Methylpiperidine 3 Carboxamide

Nucleophilic Properties and Alkylation of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring of 4-Methylpiperidine-3-carboxamide imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily participate in reactions with various electrophiles, with N-alkylation being a primary example. This reaction is a common strategy to introduce diverse substituents onto the piperidine nitrogen, thereby modifying the compound's steric and electronic properties.

The alkylation of piperidine derivatives can be achieved under various conditions, typically involving the use of an alkylating agent in the presence of a base. For instance, the reaction of a piperidine derivative with an alkyl halide, such as methyl iodide, in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base like potassium carbonate, leads to the corresponding N-alkylated product. google.com The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as the nucleophile.

A representative alkylation reaction for a similar piperidine system is shown below:

| Reactant | Reagent | Product | Solvent | Base | Temperature | Duration |

| Piperidine Derivative | Methyl Iodide | N-Methylpiperidine Derivative | DMF | K₂CO₃ | Room Temp. | 24h |

This data is representative of a typical N-alkylation of a piperidine derivative and is based on analogous reactions reported in the literature. google.com

The choice of base and solvent can be optimized to achieve high yields. While potassium carbonate is a common choice, stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive alkylating agents. researchgate.net The rate of reaction is also influenced by the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. It is important to control the stoichiometry of the alkylating agent to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.net

Transformations of the Carboxamide Group

The carboxamide functional group at the 3-position of the piperidine ring is a versatile handle for further derivatization. It can undergo a variety of transformations, including hydrolysis, reduction, and dehydration, to yield other important functional groups.

Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid. This reaction typically requires heating to proceed at a reasonable rate. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or conversion to an acid chloride.

Reduction: The carboxamide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation converts the carboxamide into an aminomethyl group, providing a route to 3-aminomethyl-4-methylpiperidine derivatives. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Dehydration: Dehydration of the primary carboxamide group affords a nitrile (-C≡N) functional group. This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride. nih.govnih.govgoogle.com The resulting 4-methylpiperidine-3-carbonitrile is a valuable intermediate for the synthesis of other derivatives.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Dehydration | SOCl₂ or P₂O₅ | Nitrile |

This table summarizes common transformations of a primary carboxamide group based on established organic chemistry principles. nih.govnih.govgoogle.com

In a patented process for a related piperidine derivative, a carboxylic acid was converted to an N,N-diethylcarboxamide by first treating it with thionyl chloride to form the acid chloride, followed by reaction with diethylamine. google.com This illustrates a common method for preparing substituted amides from a carboxylic acid precursor, which could be obtained from the hydrolysis of this compound.

Regioselective Functionalization at other Piperidine Ring Positions

The regioselective functionalization of the piperidine ring at positions other than the nitrogen atom presents a synthetic challenge due to the similar reactivity of the C-H bonds on the saturated ring. However, the existing substituents—the methyl group at C4 and the carboxamide group at C3—can exert directing effects that may allow for selective reactions.

The development of C-H activation and functionalization methodologies has provided tools to selectively introduce new functional groups onto saturated heterocycles. The regioselectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the substrate. google.com

In the context of this compound, the carboxamide group could potentially act as a directing group to guide a catalyst to the adjacent C2 or C4 positions. However, the methyl group at C4 introduces steric hindrance that would likely disfavor functionalization at that position. The electronic effects of the substituents also play a crucial role. The electron-withdrawing nature of the carboxamide group can deactivate the adjacent C-H bonds towards certain types of reactions, such as electrophilic attack. google.com

Conversely, in reactions involving radical intermediates, the substitution pattern can influence the site of reaction. For instance, studies on the functionalization of N-Boc-piperidine have shown that different rhodium catalysts can direct C-H insertion to either the C2 or C4 positions. google.com While not directly applicable to the unsubstituted nitrogen of this compound, these findings highlight the potential for catalyst-controlled regioselectivity.

The synthesis of positional analogues of other piperidine-containing compounds has demonstrated that functionalization at C3 can be achieved indirectly, for example, through the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by regioselective ring-opening. google.com This suggests that accessing derivatives with substitution at specific positions on the piperidine ring of this compound may require multi-step synthetic sequences.

| Position | Substituent | Predicted Effect |

| C3 | Carboxamide | Potential directing group for C2/C4; electron-withdrawing |

| C4 | Methyl | Steric hindrance at C4; weak electron-donating |

This table provides a qualitative prediction of the directing effects based on general principles of organic reactivity. google.com

Pre Clinical Biological Activity and Mechanistic Insights of 4 Methylpiperidine 3 Carboxamide Derivatives

Modulation of Specific Biological Targets and Pathways

Derivatives of 4-methylpiperidine-3-carboxamide have been shown to interact with a variety of biological targets, including G-protein coupled receptors, enzymes, and ion channels. The specific nature of these interactions underpins their potential therapeutic applications.

Receptor Binding and Antagonism

Kappa-Opioid Receptors (KORs): The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of opioid antagonists where the antagonist activity is influenced by the stereochemistry of the methyl groups on the piperidine (B6355638) ring. symeres.com Specifically, the (3R,4R)-enantiomer is the most potent antagonist. symeres.com These compounds can be considered derivatives of the core 4-methylpiperidine (B120128) structure. Their antagonist properties are not primarily determined by the type of substituent on the nitrogen atom. For instance, N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphans, which are conformationally restricted analogs of the piperidine series, also exhibit pure opioid receptor antagonist activity. symeres.com One notable KOR antagonist, JDTic, derived from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, has shown potential in alleviating symptoms of opiate withdrawal in animal models. symeres.com

Orexin (B13118510) Receptors: Orexin receptor antagonists represent a novel therapeutic approach for insomnia by inhibiting wakefulness rather than inducing sedation. These antagonists, such as the dual orexin receptor antagonists (DORAs) daridorexant, lemborexant, and suvorexant, target OX1 and OX2 receptors. While not direct derivatives of this compound, the development of small molecule antagonists for these G-protein coupled receptors highlights a key area of research where piperidine-containing structures are often explored. The antagonism of orexin receptors leads to a decrease in the release of wake-promoting neurotransmitters like noradrenaline and dopamine (B1211576).

CCR5: The C-C motif chemokine receptor 5 (CCR5) is a co-receptor for HIV entry into cells, making its antagonists valuable as potential anti-HIV therapeutics. Piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists. For example, piperidine 19 demonstrated excellent inhibition of CCR5 with an IC50 of 25.73 nM in a calcium mobilization assay. The piperidine-4-carboxamide moiety in compounds like TAK-220 was found to be crucial for anti-HIV activity and metabolic stability. Optimization of piperazine-based CCR5 antagonists led to the discovery of Sch-417690/Sch-D, a potent and selective inhibitor of HIV-1 entry. The core piperidine structure is a key pharmacophoric element in these antagonists.

Derivatives of 4-benzylpiperidine (B145979) carboxamide have been studied for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine. The structure of these compounds significantly influences their potency and selectivity for the respective transporters (SERT, NET, and DAT). For instance, compounds with a two-carbon linker between the carboxamide and the aromatic ring show higher potency for DAT inhibition, while a three-carbon linker favors NET inhibition. The nature of the aromatic substituent is also critical, with biphenyl (B1667301) and diphenyl groups conferring selectivity towards SERT and DAT, respectively.

A docking simulation of a triple reuptake inhibitor, 8k, revealed that it binds to a pocket formed by transmembrane domains 1, 3, and 6 of all three monoamine transporters. Functionally, the inhibition of DAT by these compounds can influence dopamine signaling. For example, pretreatment with a DAT inhibitor, 8f, was shown to restore the DAT-mediated inhibition of D2 receptor endocytosis.

Table 1: Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides as Monoamine Reuptake Inhibitors

| Feature | Impact on Transporter Inhibition |

| Linker Length | Two-carbon linker enhances DAT inhibition. Three-carbon linker enhances NET inhibition. |

| Aromatic Substituent | Biphenyl group increases selectivity for SERT. Diphenyl group increases selectivity for DAT. 2-Naphthyl group enhances inhibition of NET and SERT. |

Enzyme Inhibition Profiling (e.g., Carbonic Anhydrase, Lipoprotein Signal Peptidase II, Tankyrases, SCD-1)

Carbonic Anhydrase (CA): Sulfanilamide derivatives incorporating heterocyclic carboxamide moieties have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. These inhibitors have shown varying degrees of potency and selectivity against isoforms such as hCA I, II, IX, and XII. For example, a series of sulfanilamides with furo[3,2-b]pyrrole-5-carboxamide and thieno[3,2-b]pyrrole-5-carboxamide substituents demonstrated inhibitory activity. The substitution pattern on the heterocyclic and benzene (B151609) sulfonamide moieties plays a crucial role in determining the inhibitory profile. Molecular docking studies have helped to rationalize the observed inhibitory activities by elucidating the interactions with active site residues of the different hCA isoforms.

Lipoprotein Signal Peptidase II: There is currently a lack of specific research literature detailing the inhibitory activity of this compound derivatives against Lipoprotein Signal Peptidase II.

Tankyrases: While not direct derivatives, the development of 1,2,4-triazole-based tankyrase inhibitors highlights the exploration of related heterocyclic scaffolds for this target. Tankyrase inhibitors have therapeutic potential in cancer by modulating the WNT/β-catenin signaling pathway. An optimized quinoxaline (B1680401) analog, compound 24, demonstrated potent inhibition of tankyrases and significant tumor growth inhibition in COLO 320DM cancer cells with a GI50 of 10.1 nM. This compound was shown to reduce the levels of transcriptionally active β-catenin and inhibit the expression of WNT/β-catenin target genes.

Stearoyl-CoA Desaturase-1 (SCD-1): Piperidine-aryl urea-based compounds have been identified as potent inhibitors of SCD-1, an enzyme involved in lipid metabolism with implications in metabolic diseases and cancer. A notable example is 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide (4c), which exhibited robust in vivo activity. Additionally, 4-bicyclic heteroaryl-piperidine derivatives have been developed as potent and orally bioavailable SCD-1 inhibitors. The inhibition of SCD-1 is a promising therapeutic strategy, and the piperidine scaffold is a key component in the design of these inhibitors.

Table 2: Examples of this compound Derivatives and their Enzyme Inhibition

| Compound/Derivative Class | Target Enzyme | Notable Findings |

| Sulfanilamide-heterocyclic carboxamides | Carbonic Anhydrase (hCA) | Isoform-selective inhibition (hCA I, II, IX, XII) dependent on substitution patterns. |

| 1,2,4-Triazole-based compounds | Tankyrases | Potent inhibition of WNT/β-catenin signaling pathway. |

| Piperidine-aryl ureas | SCD-1 | Potent and orally bioavailable inhibitors with in vivo efficacy. |

| 4-Bicyclic heteroaryl-piperidines | SCD-1 | Dose-dependent decrease in body weight gain and plasma fatty acid desaturation index in animal models. |

Ion Channel Modulation (e.g., PfATP4)

Derivatives of a dihydroquinazolinone-3-carboxamide scaffold have been optimized as antimalarial agents that target the Plasmodium falciparum ATPase, PfATP4. PfATP4 is a P-type ATPase responsible for sodium ion transport across the parasite's plasma membrane. Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death. The incorporation of a 4-(N-methyl)piperidine moiety into these compounds was found to significantly improve their metabolic stability. Optimized analogs, such as S-WJM992, inhibit PfATP4-associated Na+-ATPase activity and demonstrate efficacy in a malaria mouse model.

Cellular Level Investigations (pre-clinical models)

The modulation of biological targets by this compound derivatives translates into observable effects at the cellular level in pre-clinical models. A notable example is the investigation of N-arylpiperidine-3-carboxamide derivatives for their anti-melanoma activities.

Through high-throughput and high-content screening, an N-arylpiperidine-3-carboxamide scaffold was identified as an inducer of a senescence-like phenotype in human melanoma A375 cells. This effect occurred without significant cytotoxicity to normal cells. Further optimization of this initial hit led to the identification of a novel compound, 54, which is an S-isomer with a pyridine (B92270) ring and a pyrrole (B145914) moiety. This compound exhibited remarkable antiproliferative activity (IC50 = 0.03 μM) and induced senescence-like morphological changes (EC50 = 0.04 μM) in A375 cells. These findings suggest that inducing senescence is a viable therapeutic strategy for melanoma and that the N-arylpiperidine-3-carboxamide scaffold is a promising starting point for the development of such agents.

Antiproliferative Activity against Cancer Cell Lines (e.g., human leukemia, melanoma, pancreatic adenocarcinoma)

A notable characteristic of this compound derivatives is their ability to inhibit the proliferation of various cancer cell lines. Research has shown that these compounds can exert cytotoxic effects against a spectrum of human cancers.

Specifically, N-arylpiperidine-3-carboxamide derivatives have demonstrated significant antiproliferative activity against human melanoma A375 cells. nih.gov One particular derivative, identified as compound 54, exhibited remarkable potency with an IC₅₀ value of 0.03 μM. nih.gov The core piperidine-3-carboxamide moiety was found to be crucial for this activity. Modifications to this core structure, such as changing to a piperidine-4-carboxamide or replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935), resulted in a significant decrease or loss of activity. nih.gov

Furthermore, studies on other piperidine derivatives have highlighted their potential as anticancer agents. For instance, certain piperidine derivatives have shown moderate antiproliferative effects against human colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC₅₀ values around 40 μM. sciforum.net In the context of a broader drug discovery effort, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of antiproliferative agents, with optimization leading to a compound with a GI₅₀ of 120 nM in DU-145 prostate cancer cells. nih.gov

The antiproliferative effects are not limited to a single cancer type. Fumardiamide derivatives have shown activity against a diverse panel of human tumor cell lines, including pancreatic adenocarcinoma (Capan-1) and various types of leukemia (Hap1, DND-41, HL-60, K-562). researchgate.net This broad-spectrum activity underscores the potential of the piperidine carboxamide scaffold in developing new cancer therapies.

Table 1: Antiproliferative Activity of Selected Piperidine Carboxamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Reference |

| Compound 54 (N-arylpiperidine-3-carboxamide) | Human Melanoma (A375) | 0.03 μM | nih.gov |

| Piperidine derivatives | Colon Carcinoma (HCT-116), Breast Cancer (MCF-7), Cervical Cancer (HeLa) | ~40 μM | sciforum.net |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Prostate Cancer (DU-145) | 120 nM | nih.gov |

| Fumardiamide 4a | Pancreatic Adenocarcinoma (Capan-1) and various Leukemia lines | 5.7 to 31.2 µM | researchgate.net |

Induction of Apoptosis and Senescence-like Phenotypes in Disease Models

Beyond simply halting cell proliferation, this compound derivatives have been shown to induce specific cellular states that are detrimental to cancer cells, namely apoptosis and senescence.

The induction of a senescence-like phenotype has been a key finding in the study of N-arylpiperidine-3-carboxamide derivatives in human melanoma cells. nih.govnih.gov Senescence is a state of irreversible cell cycle arrest. The hit compound in a high-throughput screening, which featured the N-arylpiperidine-3-carboxamide scaffold, was found to induce these changes in A375 melanoma cells. nih.govnih.gov The optimized compound, 54, was even more potent in inducing a senescence-like phenotype, with an EC₅₀ of 0.04 μM. nih.gov This was characterized by morphological changes such as enlarged cell and nucleus size and increased cytoplasmic granularity, similar to what is observed with the known senescence-inducer doxorubicin. nih.gov The induction of senescence is considered a valuable therapeutic strategy as it can lead to a terminal non-proliferative state in cancer cells. nih.gov

In addition to senescence, other piperidine-based compounds have been shown to induce apoptosis, or programmed cell death. For example, piperazine (B1678402) clubbed with 2-azetidinone derivatives have been reported to induce apoptosis in human cervical cancer HeLa cells. nih.gov While not directly 4-methylpiperidine-3-carboxamides, this highlights the broader potential of piperidine-containing scaffolds in triggering apoptotic pathways in cancer. The mechanism for this induction was linked to oxidative stress and the intrinsic mitochondrial pathway. nih.gov

Anti-angiogenic Efficacy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some piperidine carboxamide derivatives have demonstrated the ability to inhibit this process, suggesting another avenue for their anticancer effects.

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic properties. researchgate.net These compounds were found to efficiently block the formation of blood vessels in a chick chorioallantoic membrane (CAM) model, which is a widely used in vivo assay for angiogenesis. researchgate.net This anti-angiogenic activity, coupled with their ability to cleave DNA, suggests that these compounds may exert their anticancer effects through multiple mechanisms. researchgate.net While this study focused on piperidine-4-carboxamide derivatives, it points to the potential of the broader piperidine carboxamide class in targeting angiogenesis. The development of anti-angiogenic therapies is a key strategy in cancer treatment, as they can disrupt the nutrient supply to tumors. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The systematic investigation of how chemical structure relates to biological activity is crucial for optimizing lead compounds into effective drugs. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their biological effects.

Correlating Substituent Nature and Position with Biological Potency and Selectivity

The nature and position of substituents on the piperidine and carboxamide moieties have a profound impact on the potency and selectivity of these derivatives.

In the N-arylpiperidine-3-carboxamide series with antimelanoma activity, the piperidine-3-carboxamide core was found to be essential. nih.gov Shifting the carboxamide to the 4-position of the piperidine ring led to inactivity. nih.gov Furthermore, the size of the heterocyclic ring was important, with the six-membered piperidine ring being optimal over smaller rings like pyrrolidine and azetidine, which showed progressively decreasing activity. nih.gov

For a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a mono-substituted carboxamide moiety was found to be critical for antiproliferative activity. nih.gov Disubstitution of the carboxamide nitrogen atom resulted in a marked decrease or complete loss of activity. nih.gov

In another study focusing on piperine-carboximidamide hybrids, the type and position of halogen atoms on a phenyl ring significantly influenced antiproliferative action. For instance, with a chlorine substituent, the 2-position on the phenyl group was found to be optimal for activity compared to the 3- or 4-positions. nih.gov The number of methoxy (B1213986) groups also played a role, with a dimethoxy derivative showing higher potency than a single methoxy derivative. nih.gov

Studies on 3-substituted cephalosporins, which share some structural features with the compounds of interest, have also shown that both resonance and inductive effects of the substituent at the 3-position influence the chemical reactivity of the β-lactam ring. nih.gov This highlights the complex interplay of electronic effects in determining biological activity.

Table 2: Impact of Substituents on Activity

| Derivative Class | Structural Modification | Impact on Activity | Reference |

| N-arylpiperidine-3-carboxamides | Carboxamide at position 4 | Inactive | nih.gov |

| N-arylpiperidine-3-carboxamides | Pyrrolidine or azetidine ring instead of piperidine | Decreased activity | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Disubstitution on carboxamide nitrogen | Markedly lower or complete loss of activity | nih.gov |

| Piperine-carboximidamide hybrids | Chlorine at 2-position of phenyl ring | Optimal for activity | nih.gov |

| Piperine-carboximidamide hybrids | Dimethoxy substitution | More potent than monomethoxy | nih.gov |

Influence of Conformation and Stereochemistry on Binding Interactions

The three-dimensional arrangement of atoms (conformation and stereochemistry) is a critical determinant of how a molecule interacts with its biological target.

The importance of stereochemistry is highlighted in the study of N-arylpiperidine-3-carboxamide derivatives, where the S-isomer of compound 54, which has a pyridine ring in the B ring position and a pyrrole in the R³ position, demonstrated improved antimelanoma activity. nih.gov This suggests that the specific spatial arrangement of the atoms in the S-isomer allows for a more favorable interaction with its biological target.

In a different context, the study of bridged piperidine analogues as P2Y14R antagonists showed that the receptor can tolerate different piperidine ring conformations. nih.gov However, a pure (S,S,S) 2-azanorbornane enantiomer displayed a 3-fold higher affinity than its corresponding enantiomer, again underscoring the critical role of stereochemistry in achieving high potency. nih.gov

Rational Design Principles for Optimized Activity

Based on SAR and mechanistic studies, rational design principles can be formulated to guide the synthesis of new, more potent, and selective derivatives.

A key principle emerging from the study of antimelanoma N-arylpiperidine-3-carboxamide derivatives is the necessity of the piperidine-3-carboxamide scaffold. nih.gov Any deviation from this core structure, such as altering the position of the carboxamide group or the size of the heterocyclic ring, is likely to be detrimental to activity. nih.gov

For inhibitors of cathepsin K, a fragment-based design strategy was employed. mdpi.com Starting with a known fragment, a benzylamine (B48309) group was introduced to enhance interactions with a specific pocket (P3) in the enzyme's active site. mdpi.com This led to the design of novel piperidine-3-carboxamide derivatives with improved inhibitory activity. mdpi.com The SAR studies for these compounds indicated that an electron-withdrawing group at one position (R1) and an electron-donating group at another (R2) were beneficial for enhancing inhibitory activity. mdpi.com

The development of a pharmacophore model is another powerful tool in rational drug design. By identifying the essential structural features and their spatial arrangement required for biological activity, a pharmacophore can guide the design of new molecules with a higher probability of being active. For mitofusin activators, a pharmacophore-based rational redesign led to the generation of analogues with improved pharmacokinetic properties. nih.gov

In essence, the rational design of optimized this compound derivatives will likely involve:

Maintaining the core piperidine-3-carboxamide structure.

Careful selection of substituents based on desired electronic and steric properties.

Consideration of stereochemistry to ensure optimal target engagement.

Utilizing fragment-based and pharmacophore-based approaches to explore and enhance interactions with the biological target.

Advanced Applications and Future Directions for 4 Methylpiperidine 3 Carboxamide and Its Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 4-methylpiperidine-3-carboxamide framework is a valuable building block in organic synthesis due to the inherent reactivity and stereochemical properties of the piperidine (B6355638) ring. The development of novel synthetic methods has made a wide variety of substituted piperidines more accessible for use as intermediates. researchgate.netajchem-a.com Chemists utilize several main strategies to construct the piperidine core, including the hydrogenation of pyridine (B92270) precursors, various intramolecular cyclization reactions, and multi-component reactions (MCRs). nih.gov

Hydrogenation of substituted pyridines is a common route, though it often requires transition metal catalysts and can involve harsh conditions. nih.gov To overcome these challenges, significant research has focused on developing more efficient and stereoselective catalytic systems. nih.gov Intramolecular cyclization represents another powerful approach, where an acyclic precursor is induced to form the piperidine ring. nih.gov Techniques such as aza-Michael reactions, metal-catalyzed cyclizations, and radical cyclizations allow for the controlled synthesis of highly substituted piperidines. nih.gov Furthermore, domino reactions, which combine multiple transformations in a single step without isolating intermediates, offer an efficient and atom-economical route to complex piperidine structures. researchgate.net

Once formed, the piperidine carboxamide scaffold serves as a versatile intermediate. The carboxamide functional group can be readily modified, and the piperidine ring's nitrogen and carbon atoms can be further functionalized. A key example illustrating the utility of such scaffolds is the synthesis of 4-aryl nipecotic acids, which are crucial precursors for creating morphine analogs. google.com For instance, a process was developed to synthesize ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a related piperidine-3-carboxylate derivative, which then serves as a starting material for stereospecific conversion into complex decahydroisoquinoline (B1345475) structures that mimic the C ring of morphine alkaloids. google.com This highlights how the piperidine-3-carboxylate core acts as a foundational template for building intricate, biologically active molecules.

Conceptual Design and Development of Novel Therapeutic Agents (pre-clinical focus)

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for designing therapeutic agents that can bind to biological targets with high specificity. In pre-clinical research, derivatives of this and related piperidine carboxamides are being explored for a wide range of diseases. ajchem-a.commdpi.comnih.gov The general process of drug development involves discovery, pre-clinical studies in cell and animal models, and subsequent clinical trials. nih.gov

One significant area of investigation is in the treatment of osteoporosis. A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as inhibitors of cathepsin K, a cysteine protease involved in bone resorption. mdpi.com Through a fragment growth strategy and molecular docking studies, researchers optimized the interaction of the compounds with the active site of the enzyme. mdpi.com This led to the identification of a lead compound, (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide (H-9) , which demonstrated potent inhibition of cathepsin K with an IC₅₀ value of 0.08 µM and showed significant anti-bone resorption effects in vitro. mdpi.com

In the field of neuroscience, piperidine carboxamide derivatives have been developed as calpain inhibitors. nih.gov Calpains are cysteine proteases implicated in neurodegenerative processes. nih.gov Specific keto-amide derivatives were found to be potent inhibitors of µ-calpain, with compounds 11f and 11j exhibiting Kᵢ values of 30 nM and 9 nM, respectively. nih.gov Notably, these compounds displayed over 100-fold selectivity against the related protease cathepsin B and demonstrated anticonvulsant properties in mouse models, suggesting their potential for treating neurological damage. nih.gov

Furthermore, the piperidine scaffold is being leveraged for other therapeutic targets. Derivatives have been investigated as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values in the low-nanomolar range. ajchem-a.com Other studies on piperidine-4-carboxamide derivatives have revealed potential as dopamine (B1211576) reuptake inhibitors and have shown analgesic and antibacterial activities in pre-clinical models. researchgate.net

Table 1: Pre-clinical Data for Selected Piperidine Carboxamide Derivatives

| Derivative Class | Therapeutic Target | Lead Compound(s) | Key Pre-clinical Findings | Reference(s) |

|---|---|---|---|---|

| Piperidine-3-carboxamides | Cathepsin K (Osteoporosis) | H-9 | IC₅₀ = 0.08 µM; significant in vitro anti-bone resorption activity. | mdpi.com |

| Piperidine carboxamides | µ-Calpain (Neuroprotection) | 11f, 11j | Kᵢ = 30 nM and 9 nM, respectively; >100-fold selectivity over cathepsin B; anticonvulsant effects in mice. | nih.gov |

| Piperidine derivatives | AChE/BuChE (Alzheimer's) | 86a | IC₅₀ = 2.13 nM for AChE; ~38-fold selectivity for AChE over BuChE. | ajchem-a.com |

| Piperidine-4-carboxamides | Dopamine Reuptake / Pain / Bacteria | N/A | Demonstrated dopamine reuptake inhibition, analgesic effects, and antibacterial activity. | researchgate.net |

Emerging Applications beyond Medicinal Chemistry (e.g., Liquid Organic Hydrogen Carriers, Coordination Chemistry)

While the primary focus for piperidine derivatives has been medicinal chemistry, their unique chemical properties are finding use in other advanced technological areas. A particularly promising application is in the field of Liquid Organic Hydrogen Carriers (LOHCs). LOHCs are organic compounds that can store hydrogen through chemical bonds via hydrogenation and release it on demand through dehydrogenation, offering a safer and more practical alternative to high-pressure or cryogenic hydrogen storage. nih.govmdpi.commdpi.com

A highly efficient, solvent-free LOHC system has been developed based on the reversible hydrogenation of methylpyridines to methylpiperidines. elsevierpure.com Specifically, the 2-picoline/2-methylpiperidine pair provides a theoretical hydrogen storage capacity of 6.1 wt%. elsevierpure.com The system uses a single heterogeneous palladium catalyst for both the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) cycles. elsevierpure.com This process is notable for its efficiency and the use of inexpensive and abundant materials, positioning methylpiperidines as key components in future hydrogen energy technologies. elsevierpure.com

Another potential, though less explored, application for this compound is in coordination chemistry. The piperidine nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers, forming stable complexes. While specific studies on the coordination chemistry of this compound are not prominent, the general ability of piperidine derivatives to act as ligands is well-established. The presence of the additional carboxamide group could allow for multidentate coordination, potentially leading to novel catalysts or functional materials.

Future Methodological Advancements in the Synthesis and Evaluation of Piperidine Carboxamides

The future development and application of this compound and its derivatives will be driven by innovations in both their synthesis and their evaluation. Efficiency, cost-effectiveness, and sustainability are major drivers of new synthetic methodologies. news-medical.net

A recent breakthrough simplifies the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This two-step process can replace traditional multi-step sequences (often 7-17 steps) with a much shorter 2-5 step route, drastically improving efficiency. news-medical.net This method avoids the need for costly precious metals like palladium and reduces chemical waste, aligning with the principles of green chemistry. ajchem-a.comnews-medical.net Other advanced strategies include the refinement of domino reactions and the use of water as a catalyst, further enhancing the accessibility of these complex scaffolds. researchgate.netajchem-a.com

In parallel, methods for evaluating these compounds are becoming more sophisticated. The characterization of newly synthesized piperidine carboxamides now routinely involves a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular weight and formula. mdpi.com The precise three-dimensional structure is elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, and two-dimensional methods like COSY and HMQC. mdpi.com

For therapeutic applications, evaluation extends beyond simple characterization. Molecular docking and other computational models are used to predict and rationalize the binding of these molecules to their biological targets, guiding the design of more potent and selective agents. mdpi.comnih.gov In vitro assays are employed to quantify biological activity, such as determining IC₅₀ or Kᵢ values, while cell-based models are used to assess effects in a more biologically relevant context, such as measuring biomarkers of bone resorption. mdpi.com These advanced evaluation techniques are crucial for accelerating the journey from conceptual design to pre-clinical candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amidation of piperidine derivatives with activated carboxylic acids. Key steps include:

- Core formation : Cyclization of precursors under basic or acidic conditions (e.g., using DCC/DMAP coupling for amide bond formation).

- Functionalization : Introduction of the methyl group at the 4-position via alkylation or reductive amination .

- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amidation), and catalyst loading (e.g., Pd/C for hydrogenation) significantly impact yield. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the piperidine ring and carboxamide moiety. For example, coupling constants (J-values) distinguish axial/equatorial substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 170.1184 for CHNO) and detects impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities; piperidine ring puckering and hydrogen-bonding patterns are critical for structural validation .

Q. How is the preliminary biological activity of this compound assessed?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like proteases or kinases using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) and compare to controls (e.g., doxorubicin). EC values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Modulation : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions with enzyme pockets. Derivatives with electron-withdrawing groups (e.g., -CF) at the 4-position show enhanced binding in kinase inhibition assays .

- Scaffold Hybridization : Fuse the piperidine ring with heterocycles (e.g., thiophene or pyrimidine) to mimic natural ligands. For example, thienopyrimidine hybrids exhibit improved antiviral activity .

Q. What strategies address the low bioavailability of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups at the carboxamide to enhance solubility. Hydrolysis in serum releases the active compound .

- Linker Modifications : Replace the methyl group with PEGylated chains to prolong half-life. Pharmacokinetic studies in rodents show a 2.5-fold increase in AUC with PEG-400 linkers .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like SARS-CoV-2 M (PDB ID: 6LU7). Key interactions include hydrogen bonds with Glu166 and hydrophobic contacts with Met49 .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS). RMSD values <2 Å indicate stable binding .

Q. How should researchers resolve contradictions in biological data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets from independent studies (e.g., IC variability in kinase assays) using statistical tools (ANOVA, p-value <0.05). Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase screens) .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Q. What methods evaluate the enzymatic stability of this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat/human microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS. Half-life >60 minutes suggests metabolic stability .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. IC >10 µM indicates low inhibition .

Q. What challenges arise in scaling up this compound synthesis?

- Methodological Answer :

- Reactor Compatibility : Transition from batch to flow chemistry for exothermic steps (e.g., amidation) to control temperature and improve safety .

- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction vs. distillation) to remove impurities like unreacted precursors. Purity >98% is achievable via crystallization in ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.